2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

Process Chemistry Synthetic Route Optimization Endothelin Receptor Antagonist Intermediate

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (CAS 178306-51-9, molecular formula C₁₆H₁₆O₄, MW 272.3) is a racemic α-hydroxy-β-methoxy-β,β-diphenylpropionic acid that serves as the pivotal advanced intermediate for the endothelin receptor antagonists Ambrisentan and Darusentan. The compound is formally recognized by the United States Pharmacopeia as Ambrisentan Related Compound B (USP Catalog No.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 178306-51-9
Cat. No. B176704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
CAS178306-51-9
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O
InChIInChI=1S/C16H16O4/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14,17H,1H3,(H,18,19)
InChIKeyRQJWOLFMWKZKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid (CAS 178306-51-9): Core Identity and Procurement Context


2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (CAS 178306-51-9, molecular formula C₁₆H₁₆O₄, MW 272.3) is a racemic α-hydroxy-β-methoxy-β,β-diphenylpropionic acid that serves as the pivotal advanced intermediate for the endothelin receptor antagonists Ambrisentan and Darusentan [1]. The compound is formally recognized by the United States Pharmacopeia as Ambrisentan Related Compound B (USP Catalog No. 1019133) and is supplied as a white to off-white crystalline solid with a predicted pKa of 3.24 ± 0.28 and LogP of approximately 2.0–2.4 [2]. Its primary industrial relevance lies at the intersection of two critical procurement domains: large-scale pharmaceutical intermediate supply for Ambrisentan/Darusentan manufacture, and certified impurity reference standard supply for ANDA regulatory analytical workflows .

Why 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid (CAS 178306-51-9) Cannot Be Interchanged with In-Class Analogs


The endothelin receptor antagonist intermediate landscape contains several structurally related compounds—most notably (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (CAS 178306-52-0), the methyl ester derivative (CAS 178306-47-3), and 3,3-diphenyloxirane-2-carboxylic acid methyl ester—that differ in stereochemistry, oxidation state, or esterification status. These differences produce quantifiably divergent performance in synthetic yield, downstream enantiomeric purity, and regulatory acceptability. Substituting the racemic acid (CAS 178306-51-9) with the pre-resolved S-enantiomer eliminates the resolution optimization step that has been independently optimized to achieve up to 99.8% optical purity from the racemate [1]. Conversely, using the methyl ester (CAS 178306-47-3) directly introduces an additional ester hydrolysis stage that, when conducted on Darzens-derived material, caps the overall yield at approximately 30% versus the 75% achievable with the improved Wittig-Horner route yielding the free acid directly [2]. Critically, only CAS 178306-51-9 carries the dual identity of USP Ambrisentan Related Compound B, making it the sole entity recognized for compendial analytical method development and ANDA impurity profiling [3].

Quantitative Differentiation Evidence for 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid (CAS 178306-51-9)


Synthesis Yield: Wittig-Horner Route (75% Total Yield) vs. Traditional Darzens Condensation Route (30.1%)

A 2021 study from Zhejiang Pharmaceutical College reported a novel synthetic route to racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid using a Wittig-Horner reaction of benzophenone with triethyl phosphatoacetate, followed by electrophilic addition with NBS in methanol, esterification, and direct hydrolysis, achieving a total yield of 75% [1]. The same paper explicitly compares this against the traditional Darzens glycidic ester condensation route—the standard industrial method involving benzophenone, methyl chloroacetate, sodium methoxide, methanolysis with BF₃·Et₂O, and hydrolysis—which delivers a total yield of only approximately 30% for the free acid intermediate when coupled with the subsequent resolution step [1][2]. In a separate 2015 publication, an optimized Darzens-based process for Ambrisentan and Darusentan reported total synthesis yields of 30.1% and 29.6%, respectively, confirming the yield ceiling of the conventional approach [2].

Process Chemistry Synthetic Route Optimization Endothelin Receptor Antagonist Intermediate

Chiral Resolution Efficiency: Racemate-to-Enantiomer Yield of 35% with 99.8% Optical Purity Using the Free Acid Form

The racemic free acid (CAS 178306-51-9) is the required substrate for the industrially validated resolution step that produces (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (CAS 178306-52-0). US Patent 6,559,338 documents that resolution of the racemic acid using L-proline methyl ester or (S)-1-(4-nitrophenyl)ethylamine delivers the S-enantiomer in 35% yield based on racemate with an optical purity of 99.8% [1]. However, the same patent discloses that when scaled beyond several kilograms to 100 kg, the diastereomeric salt of the S-acid with (S)-1-(4-nitrophenyl)ethylamine crystallizes poorly, requiring additional reslurrying and rewashing steps to maintain optical purity [1]. The improved resolution process using (S)-1-(4-chlorophenyl)ethylamine was developed specifically to address this scalability limitation [1]. In contrast, the methyl ester precursor (CAS 178306-47-3) cannot be directly resolved; it must first be hydrolyzed to the free acid, adding a step and yield loss [2].

Chiral Resolution Optical Purity Process Scale-Up

Enantiomeric Purity Monitoring: Validated HPLC Chiral Separation with Resolution 2.3 and R-Impurity LOD of 0.5 μg/mL

A validated normal-phase chiral HPLC method using a Chiralpak ID column (250 mm × 4.6 mm, 5 μm) with hexane-isopropanol-trifluoroacetic acid (97:3:0.1, v/v/v) mobile phase achieved baseline separation of the enantiomers of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid with a resolution (Rs) of 2.3 [1]. The method demonstrated a limit of detection (LOD) for the undesired R-impurity of 0.5 μg/mL and a limit of quantification (LOQ) of 1.0 μg/mL, with excellent linearity (r = 0.9996) over the range 1–100 μg/mL [1]. Spike recovery for the R-impurity ranged from 98.4% to 104.5% with RSD of peak areas at 1.5% [1]. In contrast, the S-enantiomer (CAS 178306-52-0) as a commercially supplied reference standard typically exhibits purity specifications of ≥98.0% by GC or HPLC, with specific rotation [α]²⁰/D of +11.0 to +15.0° (c = 1.8, EtOH), but does not intrinsically provide the racemic benchmark needed to calibrate chiral purity assays .

Chiral HPLC Enantiomeric Purity Quality Control Impurity Quantification

Regulatory Identity and Compendial Recognition: USP Ambrisentan Related Compound B vs. Non-Compendial Analogs

CAS 178306-51-9 is the only member of the α-hydroxy-β-methoxy-β,β-diphenylpropionic acid family formally listed as a USP Reference Standard under the monograph name 'Ambrisentan Related Compound B' (USP Catalog No. 1019133) . The USP supplies this compound in 25 mg vials as a certified reference standard with lot-specific certificates of analysis . Suppliers of this compound explicitly state that it is 'supplied with detailed characterization data compliant with regulatory guideline' and can be used for 'analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Ambrisentan' [1]. In contrast, the S-enantiomer (CAS 178306-52-0) is categorized as 'Ambrisentan Hydroxy Acid Impurity (S-Isomer)' and the R-enantiomer (CAS 178306-49-5) as 'Ambrisentan Hydroxy Acid Impurity (R-Isomer)'—neither of which holds the specific USP Related Compound designation that CAS 178306-51-9 carries . The methyl ester (CAS 178306-47-3) and the oxirane intermediate (3,3-diphenyloxirane-2-carboxylic acid methyl ester) have no compendial recognition whatsoever.

USP Reference Standard Regulatory Compliance ANDA Impurity Profiling

Process Scalability and Safety: Avoidance of Lithium Amide and Expensive Resolving Agents in the Free Acid Intermediate Stage

The conversion of enantiomerically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid to the final endothelin receptor antagonist typically employs a nucleophilic substitution with 4,6-dimethyl-2-methylsulfonylpyrimidine. However, as disclosed in US Patent Application 2014/0256004, some published processes use lithium amide as the base for this condensation—a reagent that 'reacts vigorously with water to generate gaseous NH₃ and may ignite on contact with water or moist air,' rendering it 'not feasible' for commercial scale [1]. The patent teaches an improved process that achieves the condensation under safer conditions while maintaining enantiomeric purity >99% and reducing undesired isomeric impurity to <0.5% [1]. Furthermore, US Patent 6,559,338 explicitly states that the resolving agent (S)-1-(4-chlorophenyl)ethylamine is 'very expensive and would not be preferable for large-scale production,' with the earlier nitrophenyl analog exhibiting poor crystallization at >100 kg scale requiring additional costly workup steps [2]. The novel Wittig-Horner synthetic route reported in 2021 circumvents both the Darzens condensation (which uses BF₃·Et₂O, a corrosive Lewis acid) and entirely avoids the need for expensive chiral resolving agents at the intermediate stage by deferring resolution to a later, optimized step [3].

Process Safety Scale-Up Cost of Goods Industrial Manufacturing

Optimal Procurement and Application Scenarios for 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid (CAS 178306-51-9)


Pilot- to Commercial-Scale Ambrisentan/Darusentan API Manufacture via the High-Yield Wittig-Horner Route

Procurement of CAS 178306-51-9 manufactured via the Wittig-Horner route (75% total yield) is indicated when the end-user's process chemistry objective is to maximize overall yield from benzophenone to final endothelin receptor antagonist. This scenario is supported by the direct yield comparison showing a 2.5-fold advantage over the Darzens condensation baseline (30.1%) [1]. The free acid form eliminates the need for a pre-resolution ester hydrolysis step, and the process avoids hazardous BF₃·Et₂O and lithium amide reagents, reducing EHS compliance burden at multi-kilogram scale [2]. Industrial procurement teams should request documentation confirming the synthetic route employed by the supplier to verify the yield and purity advantages.

Regulatory ANDA Analytical Method Development and Quality Control for Generic Ambrisentan

CAS 178306-51-9 is the only compound in its structural class recognized as USP Ambrisentan Related Compound B (Catalog No. 1019133) [1]. Analytical laboratories developing stability-indicating HPLC methods, validating impurity profiling procedures, or performing batch release testing for generic Ambrisentan ANDA submissions must procure this specific reference standard to satisfy compendial requirements. The validated chiral HPLC method (Rs = 2.3, LOD 0.5 μg/mL) provides the analytical framework for quantifying enantiomeric purity using this racemic standard as the calibration benchmark [2]. Substitution with non-compendial analogs would require full revalidation and justification to regulatory authorities, adding significant time and cost to the filing process.

Chiral Resolution Process Development and Optical Purity Optimization

When the downstream objective is to produce (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (CAS 178306-52-0) at optical purity ≥99.8%, the racemic free acid (CAS 178306-51-9) is the mandatory starting material for the resolution screen [1]. Unlike the methyl ester precursor, the free acid can be directly reacted with chiral amines (L-proline methyl ester, (S)-1-(4-nitrophenyl)ethylamine, or the scale-optimized (S)-1-(4-chlorophenyl)ethylamine) without a prior hydrolysis step that incurs yield loss [2]. Researchers optimizing resolution conditions can leverage the validated HPLC method to monitor enantiomeric enrichment in real time with quantifiable R-impurity tracking down to 0.5 μg/mL [3].

Process-Related Impurity Identification and Control Strategy Development

During the manufacture of Ambrisentan, process-related impurities have been detected in pilot batches at levels ranging from 0.05% to 0.15% by HPLC, and their identification, isolation, and characterization are essential for establishing ICH-compliant quality control strategies [1]. CAS 178306-51-9 serves as both a key synthetic intermediate and a defined impurity marker (USP Related Compound B), enabling process chemists to trace impurity carryover through the synthetic sequence and set appropriate acceptance criteria in the API specification. The dual identity—intermediate and impurity standard—makes this compound uniquely valuable for integrated process development and analytical quality-by-design (QbD) workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.